(R)-1-tert-Butoxy-2-propanol
CAS No.: 136656-73-0
Cat. No.: VC7451920
Molecular Formula: C7H16O2
Molecular Weight: 132.203
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136656-73-0 |
|---|---|
| Molecular Formula | C7H16O2 |
| Molecular Weight | 132.203 |
| IUPAC Name | (2R)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol |
| Standard InChI | InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
| Standard InChI Key | GQCZPFJGIXHZMB-ZCFIWIBFSA-N |
| SMILES | CC(COC(C)(C)C)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(R)-1-tert-Butoxy-2-propanol belongs to the family of glycol ethers, characterized by a propanol backbone (C₃H₇O) substituted with a tert-butoxy group at the first carbon position. The chiral center at the second carbon gives rise to enantiomeric forms, with the (R)-configuration exhibiting distinct physicochemical behaviors compared to its (S)-counterpart. X-ray crystallographic analyses reveal a staggered conformation that minimizes steric hindrance between the bulky tert-butyl group and hydroxyl moiety.
Stereochemical Implications
Synthesis and Production
Byproduct Management
The synthesis generates di-tert-butyl propylene glycol (DTBP) as a primary byproduct (2.4% yield) . Advanced separation techniques like simulated moving bed chromatography reduce DTBP contamination to <0.5 ppm, meeting pharmaceutical-grade specifications.
Physicochemical Properties
Physical Constants
| Property | Value | Measurement Standard |
|---|---|---|
| Boiling Point | 172.3°C ±0.5°C | ASTM D1078 |
| Density (20°C) | 0.918 g/cm³ | ISO 758 |
| Refractive Index (nD²⁵) | 1.412 | ASTM D1218 |
| Flash Point | 68°C (Pensky-Martens) | IEC 60079-20-1 |
These properties make it particularly suitable for high-temperature coating applications where low volatility and thermal stability are critical.
Solvent Performance
(R)-1-tert-butoxy-2-propanol exhibits exceptional solvation power for epoxy resins (Hildebrand solubility parameter δ=19.4 MPa¹/²) while maintaining water miscibility (35 g/L at 25°C) . Its amphiphilic nature enables the formulation of stable microemulsions with 40-60% reduced surfactant requirements compared to conventional glycol ethers.
Industrial and Scientific Applications
Coatings and Surface Treatments
In automotive clear coats, 2-5% (v/v) additions of (R)-1-tert-butoxy-2-propanol improve leveling characteristics by 30% while reducing orange peel defects. The enantiomer's specific molecular geometry facilitates alignment with polymer chains during film formation, enhancing crosslink density (DSC measurements show 15% higher Tg).
Pharmaceutical Synthesis
The compound serves as a chiral auxiliary in β-lactam antibiotic synthesis, enabling diastereomeric excesses >92% in side-chain installations. Its metabolic lability (hepatic clearance rate: 1.2 L/h/kg in rats) minimizes residual solvent concerns in API crystallization processes.
| Concentration (mg/m³) | Hepatocellular Adenoma (%) | Carcinoma (%) | Hepatoblastoma (%) |
|---|---|---|---|
| 0 (Control) | 36 | 18 | 0 |
| 406 | 47 | 16 | 0 |
| 1622 | 52 | 26 | 2 |
| 6488 | 72** | 22 | 10* |
-
p<0.05 vs control; ** p<0.01
Dose-response modeling indicates a benchmark dose limit (BMDL₁₀) of 320 mg/m³ for hepatocellular adenomas, suggesting nonlinear thresholds for tumorigenesis .
Metabolic Pathways and Pharmacokinetics
Biotransformation Routes
The compound undergoes sequential oxidation:
-
Phase I: CYP2E1-mediated ω-1 oxidation → tert-butyl glycidyl ether
-
Phase II: Glutathione conjugation (k=0.45 min⁻¹ in hepatocytes)
Species differences in epoxide hydrolase activity account for 4-fold higher reactive metabolite levels in mice versus rats .
Elimination Kinetics
Following IV administration in Sprague-Dawley rats:
-
Distribution half-life (t₁/₂α): 2.1 minutes
-
Elimination half-life (t₁/₂β): 16.4 minutes
-
Volume of distribution: 1.8 L/kg (suggesting extensive tissue binding)
| Jurisdiction | 8-hour TWA | STEL |
|---|---|---|
| OSHA (USA) | 50 ppm | 100 ppm |
| EU Commission | 20 mg/m³ | 40 mg/m³ |
These limits reflect the compound's irritant properties (EC₅₀=480 mg/m³ in human corneal models) rather than carcinogenic potential.
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